molecular formula C8H13N3OS B14959961 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide CAS No. 349540-51-8

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B14959961
CAS No.: 349540-51-8
M. Wt: 199.28 g/mol
InChI Key: YMKXLXFMOGELMB-UHFFFAOYSA-N
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Description

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioylhydrazones in absolute ethanol in the presence of triethylamine can yield the corresponding 1,3,4-thiadiazole derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for 1,3,4-thiadiazole derivatives may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of these reactions allows for the efficient production of these compounds for various applications .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or thioethers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

349540-51-8

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C8H13N3OS/c1-5(2)4-7(12)9-8-11-10-6(3)13-8/h5H,4H2,1-3H3,(H,9,11,12)

InChI Key

YMKXLXFMOGELMB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC(C)C

Origin of Product

United States

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